(±)-ADX 71743

mGluR7 pharmacology allosteric modulation in vitro potency

Select (±)-ADX 71743 for robust, translatable results. Unlike MMPIP or VU6010608, this compound has proven brain penetrance and consistent ex vivo efficacy in both rodent and human brain tissue. Ideal for disrupting fear memory reconsolidation and showing a clean anxiolytic phenotype without motor impairment. Guarantees unambiguous data in behavioral paradigms like the elevated plus maze.

Molecular Formula C17H19NO2
Molecular Weight 269.34
Cat. No. B1150280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-ADX 71743
Synonyms6-(2,4-Dimethylphenyl)-2-ethyl-6,7-dihydro-4(5H)-benzoxazolone
Molecular FormulaC17H19NO2
Molecular Weight269.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-ADX 71743: A Validated, Brain-Penetrant mGluR7 Negative Allosteric Modulator for Neuroscience Research


(±)-ADX 71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 7 (mGluR7) [1]. It is a small molecule that acts non-competitively at an allosteric site distinct from the glutamate binding pocket [1]. The compound is widely utilized as a pharmacological tool compound to investigate the physiological and pathological roles of mGluR7 in central nervous system (CNS) disorders, including anxiety, fear-related disorders, and epilepsy [2].

Why (±)-ADX 71743 Cannot Be Simply Replaced by Other mGluR7 Modulators


mGluR7 negative allosteric modulators are not functionally interchangeable. Despite sharing a common target, compounds like MMPIP, VU6010608, and XAP044 exhibit profound differences in their pharmacological profiles, including context-dependent efficacy, brain penetrance, and behavioral outcomes [1]. For instance, MMPIP fails to antagonize native Gi/o-coupled mGluR7 responses in certain neuronal contexts, limiting its utility in electrophysiological and in vivo studies [1]. Similarly, the in vivo application of VU6010608 is constrained by limited brain exposure [2]. These critical divergences underscore the necessity of selecting a well-validated tool compound like (±)-ADX 71743, whose pharmacokinetic and pharmacodynamic properties are comprehensively characterized and enable consistent, translatable results across species and experimental paradigms [3].

Quantitative Differentiation of (±)-ADX 71743: Head-to-Head Data Against Key mGluR7 Tool Compounds


Superior In Vitro Potency and Cross-Species Activity of (±)-ADX 71743 Compared to VU6012962

(±)-ADX 71743 exhibits significantly higher potency for mGluR7 compared to the alternative NAM, VU6012962. In recombinant cell assays, (±)-ADX 71743 demonstrates EC50 values of 63 nM at human mGluR7 and 88 nM at mouse mGluR7 [1]. In contrast, VU6012962 has a reported IC50 of 347 nM for mGluR7, making (±)-ADX 71743 approximately 5.5-fold more potent at the human receptor and 3.9-fold more potent at the mouse receptor [2].

mGluR7 pharmacology allosteric modulation in vitro potency

Direct Comparison with MMPIP: (±)-ADX 71743 Demonstrates Consistent Antipsychotic-Like Activity Across Behavioral Models

A head-to-head study directly compared the in vivo efficacy of (±)-ADX 71743 and MMPIP in rodent models of schizophrenia. In the social interaction test, antipsychotic-like activity was observed only with (±)-ADX 71743 at doses of 5 and 15 mg/kg (i.p.), while MMPIP showed no significant effect at any tested dose [1]. Additionally, (±)-ADX 71743 reversed MK-801-induced disruption in prepulse inhibition at a dose of 2.5 mg/kg, whereas MMPIP was ineffective in this assay, instead reversing disruption in a spatial delayed alternation task at 10 mg/kg [1].

antipsychotic drug discovery behavioral pharmacology in vivo efficacy

Documented CNS Penetration and Pharmacokinetic Profile of (±)-ADX 71743 Enables Robust In Vivo Studies

(±)-ADX 71743 demonstrates consistent brain penetration across species, a critical feature for an in vivo CNS tool compound. Following subcutaneous administration in mice, the cerebrospinal fluid (CSF) to total plasma concentration ratio at Cmax was measured at 5.3% in rats and 0.8% in mice, confirming its ability to cross the blood-brain barrier [1]. In a comparative pharmacokinetic study, (±)-ADX 71743 reached a Cmax 0.25-0.5 hours after i.p. administration but was almost undetectable after 2 hours, whereas MMPIP maintained detectable concentrations for a longer period, indicating different metabolic stability profiles [2].

pharmacokinetics CNS drug delivery blood-brain barrier

Translational Relevance: (±)-ADX 71743 Modulates Glutamatergic Transmission in Human Brain Tissue

In ex vivo experiments using human brain tissue, (±)-ADX 71743 was shown to increase the frequency of spontaneous excitatory postsynaptic currents (EPSCs), mirroring its effects observed in rat lateral amygdala [1]. This finding provides a direct translational bridge between rodent models and potential human therapeutic applications. While other mGluR7 NAMs like VU6010608 are noted for their electrophysiological utility, their in vivo application is limited by insufficient brain exposure [2]. The demonstrated cross-species functional effect of (±)-ADX 71743 on human tissue is a unique validation not yet reported for all comparator compounds.

translational neuroscience fear memory electrophysiology

Lack of Confounding Motor Effects: A Clear Advantage for Behavioral Studies with (±)-ADX 71743

In contrast to some CNS-active compounds where motor impairment confounds behavioral readouts, (±)-ADX 71743 has been rigorously shown to have no effect on locomotor activity or motor coordination at behaviorally efficacious doses. In rats and mice, subcutaneous administration of (±)-ADX 71743 at 50, 100, and 150 mg/kg did not impair locomotor activity or rotarod performance [1]. This clean behavioral profile is a key differentiator, as it ensures that observed anxiolytic-like effects (e.g., in elevated plus maze and marble burying tests) are not artifacts of sedation or motor dysfunction.

behavioral pharmacology anxiety locomotor activity

Optimal Scientific and Preclinical Applications for (±)-ADX 71743 Based on Quantitative Evidence


Elucidating the Role of mGluR7 in Fear Memory Reconsolidation

As demonstrated by direct evidence in rat and human brain tissue, (±)-ADX 71743 is the ideal tool for studies investigating the disruption of fear memory reconsolidation. Its ability to increase spontaneous EPSC frequency and prevent LTP at thalamus-to-amygdala synapses provides a robust electrophysiological correlate to behavioral findings of reduced fear reinstatement [1].

Validating mGluR7 as a Target for Antipsychotic Drug Development

Based on direct comparative data showing unique efficacy in the social interaction test and potent reversal of prepulse inhibition deficits, (±)-ADX 71743 is the preferred mGluR7 NAM for use in preclinical models of schizophrenia. It is particularly suited for studies aiming to differentiate the antipsychotic potential of mGluR7 modulation from other glutamatergic targets [2].

Investigating Anxiolytic Mechanisms Without Motor Confounds

Given its demonstrated lack of effect on locomotor activity and motor coordination at efficacious doses, (±)-ADX 71743 is the superior choice for behavioral neuroscientists requiring a clean anxiolytic-like phenotype. It allows for unambiguous interpretation of results in tests like the elevated plus maze and marble burying assay, where motor effects can otherwise mask or mimic anxiety-related behaviors [3].

Cross-Species Translational Studies of Glutamatergic Synaptic Transmission

The unique validation of (±)-ADX 71743 in modulating synaptic transmission in human brain tissue makes it an essential reagent for translational neuroscience. Its consistent effects across rodent and human ex vivo preparations support its use in bridging preclinical findings to potential human therapeutic mechanisms, a feature not universally established for other mGluR7 tool compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)-ADX 71743

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.